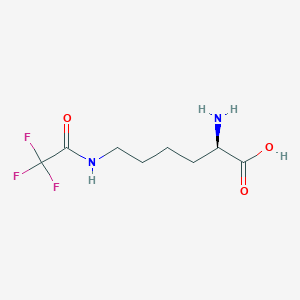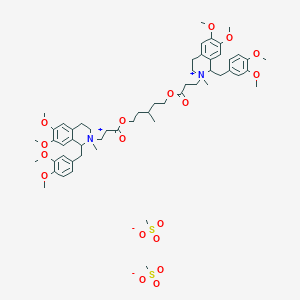
2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,cis)-7-Méthylatracurium Dibésylate est un composé chimique qui appartient à la classe des agents bloquant la transmission neuromusculaire. Il s'agit d'un dérivé de l'atracurium, qui est utilisé pour induire la relaxation musculaire pendant les procédures chirurgicales et la ventilation mécanique. Ce composé est spécifiquement conçu pour avoir un effet plus puissant et plus durable que son composé parent, l'atracurium.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse du (R,cis)-7-Méthylatracurium Dibésylate implique plusieurs étapes, à partir des blocs de construction de base de la molécule. Les étapes clés comprennent la formation du noyau tétrahydroisoquinoléine, suivie de l'introduction du groupe méthyle en position 7. L'étape finale implique la formation du sel dibésylate. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression pour assurer la stéréochimie et le rendement souhaités.
Méthodes de Production Industrielle
La production industrielle du (R,cis)-7-Méthylatracurium Dibésylate suit une voie synthétique similaire, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité en place. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet d'accroître la production tout en maintenant la constance de la qualité du produit.
Analyse Des Réactions Chimiques
Types de Réactions
(R,cis)-7-Méthylatracurium Dibésylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut affecter sa puissance et sa stabilité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule, ce qui peut modifier ses propriétés pharmacologiques.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, ce qui peut être utile pour créer des analogues ayant des propriétés différentes.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour assurer le chemin réactionnel souhaité.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées du composé, tandis que les réactions de substitution peuvent produire une variété d'analogues avec des groupes fonctionnels modifiés.
Applications de la Recherche Scientifique
(R,cis)-7-Méthylatracurium Dibésylate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurales sur l'activité de blocage neuromusculaire.
Biologie : Employé dans la recherche pour comprendre les mécanismes de la transmission neuromusculaire et de la relaxation musculaire.
Médecine : Investigué pour son utilisation potentielle en anesthésie chirurgicale et en soins intensifs.
Industrie : Utilisé dans le développement de nouveaux agents bloquant la transmission neuromusculaire ayant des propriétés améliorées.
Mécanisme d'Action
Le mécanisme d'action du (R,cis)-7-Méthylatracurium Dibésylate implique son interaction avec les récepteurs cholinergiques à la jonction neuromusculaire. Il agit comme un agent bloquant la transmission neuromusculaire non dépolarisant, se liant aux récepteurs nicotiniques de l'acétylcholine et empêchant la liaison de l'acétylcholine. Cette inhibition bloque la transmission des impulsions nerveuses aux muscles, entraînant une relaxation musculaire. Le composé est métabolisé par élimination de Hofmann et hydrolyse d'ester, ce qui contribue à sa durée d'action intermédiaire.
Applications De Recherche Scientifique
(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on neuromuscular blocking activity.
Biology: Employed in research to understand the mechanisms of neuromuscular transmission and muscle relaxation.
Medicine: Investigated for its potential use in surgical anesthesia and intensive care settings.
Industry: Utilized in the development of new neuromuscular blocking agents with improved properties.
Mécanisme D'action
The mechanism of action of (R,cis)-7-MethylAtracuriumDibesylate involves its interaction with cholinergic receptors at the neuromuscular junction. It acts as a non-depolarizing neuromuscular blocking agent, binding to the nicotinic acetylcholine receptors and preventing the binding of acetylcholine. This inhibition blocks the transmission of nerve impulses to the muscles, resulting in muscle relaxation. The compound is metabolized by Hofmann elimination and ester hydrolysis, which contributes to its intermediate duration of action.
Comparaison Avec Des Composés Similaires
Composés Similaires
Atracurium : Le composé parent, qui a une durée d'action plus courte et une puissance plus faible que le (R,cis)-7-Méthylatracurium Dibésylate.
Cisatracurium : Un isomère de l'atracurium ayant des propriétés similaires, mais une libération d'histamine moindre.
Mivacurium : Un autre agent bloquant la transmission neuromusculaire ayant une durée d'action plus courte.
Unicité
(R,cis)-7-Méthylatracurium Dibésylate est unique en raison de sa stéréochimie spécifique, qui contribue à sa puissance plus élevée et à sa durée d'action plus longue que son composé parent, l'atracurium. Sa libération d'histamine réduite et sa durée intermédiaire en font un composé précieux en milieu clinique où un contrôle précis de la relaxation musculaire est nécessaire.
Propriétés
Formule moléculaire |
C56H80N2O18S2 |
|---|---|
Poids moléculaire |
1133.4 g/mol |
Nom IUPAC |
[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
LCSNMJPPGRGUGN-UHFFFAOYSA-L |
SMILES canonique |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



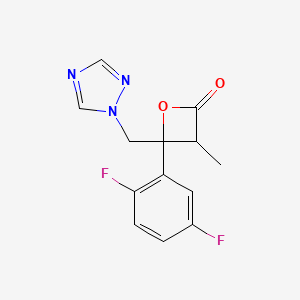
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
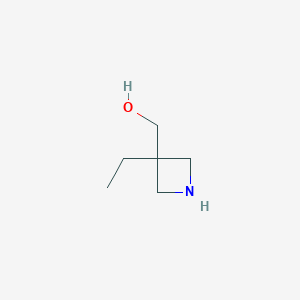
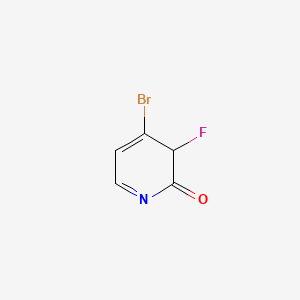
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
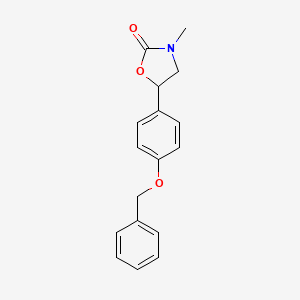

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
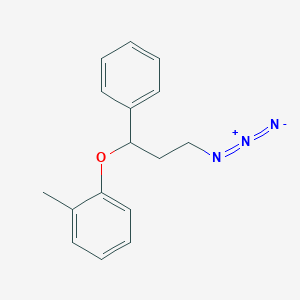
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
